1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Overview
Description
1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methylsulfonyl group attached to the pyrazole ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Lacks the methylsulfonyl group, which can affect its chemical and biological properties.
1-(Methylsulfonyl)-1H-pyrazole: Similar structure but without the tetrahydropyrrolo ring, leading to different reactivity and applications.
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
Uniqueness
1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific structure, which combines the pyrazole ring with a tetrahydropyrrolo moiety and a methylsulfonyl group. This unique combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methylsulfonyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZQJIFLKPXAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=C(CNC2)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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